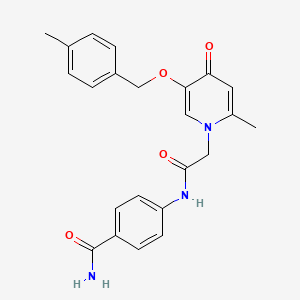

![molecular formula C23H19FN2O2 B2917558 3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole CAS No. 314257-91-5](/img/structure/B2917558.png)

3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Innovative methods for synthesizing indole derivatives involve intermolecular cyclization of unfunctionalized nitroarenes and alkynes, as demonstrated by Ragaini et al. (2009). This process facilitates the one-step synthesis of indole skeletons, like that of Fluvastatin, showcasing the compound's relevance in pharmaceutical synthesis (Ragaini et al., 2009).

Chemical Reactions

The reactions of indoles with nitrogen dioxide and nitrous acid have been explored, yielding various indole derivatives. Astolfi et al. (2006) found that these reactions lead to the formation of isonitroso and nitroso indole derivatives, indicating the compound's potential in creating novel chemical entities with specific functionalities (Astolfi et al., 2006).

Biological Applications

Antibacterial Activity

Derivatives of indoles, such as those prepared by Tagawa et al. (2002), exhibit significant antibacterial activities against various pathogens, including MRSA and S. aureus. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Tagawa et al., 2002).

Biological Staining Techniques

King and Parker (1988) developed a staining procedure using indole derivatives for enumerating viable and metabolically active bacteria in groundwater, demonstrating the compound's utility in environmental microbiology and bioanalysis (King & Parker, 1988).

Advanced Materials and Photophysics

Fluorescent Materials

Yu et al. (2016) synthesized isoindole BODIPY dyes, demonstrating strong absorption and bright fluorescence emission in the red to near-infrared region. This suggests the potential of indole derivatives in the development of advanced materials for optical applications (Yu et al., 2016).

Host Materials for OLEDs

Liu et al. (2016) developed a bipolar phenanthroimidazole derivative showing excellent performance as a host in green and orange-red phosphorescent OLEDs. This underscores the relevance of indole derivatives in the field of optoelectronics and display technologies (Liu et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2/c1-25-21-10-6-5-9-19(21)22(23(25)17-7-3-2-4-8-17)20(15-26(27)28)16-11-13-18(24)14-12-16/h2-14,20H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTFJIXGUHXGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarboxamide](/img/structure/B2917476.png)

![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2917479.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2917486.png)

![N-(2-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2917489.png)

![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2917498.png)